7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Nucleophilic substitution Diversification handle Medicinal chemistry

This compound offers a unique C7-chloromethyl electrophilic handle for one-step parallel diversification, enabling rapid generation of anticancer and anti-TB focused libraries. Its N1-cyclopropylmethyl group is a privileged kinase inhibitor motif, while the C6 methyl preserves the bicyclic core's electronic environment. With lead-like physicochemical properties (MW 223.7, XLogP3 1.6, 0 HBD), it is an ideal late-stage intermediate for medicinal chemistry programs. Procure high-purity batches to accelerate your SAR studies and hit-to-lead optimization.

Molecular Formula C11H14ClN3
Molecular Weight 223.7 g/mol
CAS No. 2092240-04-3
Cat. No. B1482115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
CAS2092240-04-3
Molecular FormulaC11H14ClN3
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1CCl)CC3CC3
InChIInChI=1S/C11H14ClN3/c1-8-10(6-12)11-14(7-9-2-3-9)4-5-15(11)13-8/h4-5,9H,2-3,6-7H2,1H3
InChIKeyWRPPRCIKRUNHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2092240-04-3): Chemical Identity, Physicochemical Profile, and Scaffold Context


7-(Chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2092240-04-3; molecular formula C₁₁H₁₄ClN₃; MW 223.70 g/mol) is a trisubstituted fused bicyclic heterocycle belonging to the imidazo[1,2-b]pyrazole class [1]. The compound features a chloromethyl reactive handle at the C7 position, a methyl group at C6, and a cyclopropylmethyl substituent at the N1 position of the imidazo[1,2-b]pyrazole core. The imidazo[1,2-b]pyrazole scaffold has been explored in medicinal chemistry for anticancer [2], antitubercular [3], anti-inflammatory, and kinase-inhibitory applications [4]. The chloromethyl group at C7 provides a versatile electrophilic center amenable to nucleophilic substitution, enabling downstream diversification into amines, ethers, thioethers, and other pharmacophoric extensions—a feature that distinguishes this compound from its non-halogenated or carboxylated C7 analogs.

Why Generic Substitution Fails for 7-(Chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2092240-04-3)


Generic substitution within the imidazo[1,2-b]pyrazole class is precluded by the synergistic interaction of three distinct structural features: the C7 chloromethyl electrophile, the C6 methyl group, and the N1 cyclopropylmethyl substituent. Replacing the chloromethyl with a carboxylic acid (CAS 2091713-86-7) abolishes the electrophilic reactivity essential for nucleophilic diversification ; removing the C6 methyl group (CAS 2091618-71-0) alters the steric and electronic environment of the bicyclic core, potentially shifting target selectivity; and swapping the N1 cyclopropylmethyl for a methyl or isobutyl group changes lipophilicity (computed XLogP3-AA = 1.6 for the target compound [1]) and metabolic stability profiles. Imidazo[1,2-b]pyrazole SAR studies demonstrate that even minor substituent alterations at C6 or C7 can produce order-of-magnitude changes in biological potency—the most active anticancer congeners in one series had IC₅₀ values differing by >10-fold from closely related analogs, with C7 aminomethylated derivatives bearing six-membered cyclic amines showing the highest potency [2]. These data confirm that in-class compounds are not functionally interchangeable for applications requiring specific reactivity or biological target engagement.

Quantitative Differentiation Evidence: 7-(Chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2092240-04-3)


C7 Chloromethyl as a Reactive Electrophilic Handle vs. C7 Carboxylic Acid Analogs

The C7 chloromethyl group of CAS 2092240-04-3 provides a reactive electrophilic center suitable for nucleophilic substitution (SN2) with amines, thiols, alcohols, and other nucleophiles, enabling modular library synthesis. In contrast, the analogous 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 2091713-86-7) requires activation (e.g., amide coupling reagents) for further derivatization and cannot undergo direct SN2 displacement . This difference is operational rather than biological: the chloromethyl compound is a synthetic intermediate ready for immediate diversification, whereas the carboxylic acid requires additional synthetic steps. Imidazo[1,2-b]pyrazole SAR studies explicitly identified C7 aminomethylated derivatives (generated from C7 halomethyl precursors) as the sub-series with highest anticancer potency, with compounds bearing N-methylpiperazine or morpholine at C7 achieving IC₅₀ ≤ 10 μM across six cancer cell lines [1].

Nucleophilic substitution Diversification handle Medicinal chemistry

C6 Methyl vs. C6 Cyclopropyl Substitution: Impact on Molecular Weight, Lipophilicity, and Steric Profile

The C6 methyl substituent on CAS 2092240-04-3 confers a lower molecular weight (223.70 g/mol) and reduced lipophilicity compared to the C6 cyclopropyl analog 7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2097945-21-4; MW 249.74 g/mol) [1]. The computed XLogP3-AA for the target compound is 1.6, while the C6 cyclopropyl analog, bearing an additional two carbon atoms in the cycloalkyl ring, is expected to have a higher logP (estimated ~2.2–2.5 based on the incremental contribution of a cyclopropyl vs. methyl group). Both compounds share zero hydrogen bond donors and one hydrogen bond acceptor [1]. The lower MW and logP of the C6 methyl analog place it closer to lead-like chemical space (MW < 250; logP < 3) and may offer advantages in fragment-based or early lead-generation campaigns where physicochemical efficiency metrics (e.g., ligand efficiency, lipophilic ligand efficiency) are prioritized.

Physicochemical properties Lead-likeness Structure-property relationships

Class-Level Antitubercular Activity: Imidazo[1,2-b]pyrazole Scaffold Demonstrates >90% Inhibition of Mycobacterium Growth

Although CAS 2092240-04-3 itself has not been individually tested, the imidazo[1,2-b]pyrazole scaffold has demonstrated significant antitubercular potential in a phenotypic screening campaign. Meta et al. (2019) screened a large library of differently decorated imidazo-pyrazole and pyrazole derivatives and found that many compounds totally inhibited Mycobacterium growth (>90% inhibition) [1]. The study subsequently designed and synthesized three new series (2a–e, 3a–e, 4a–l) to refine SAR, confirming that both pyrazole and imidazo[1,2-b]pyrazole cores represent viable starting points for anti-TB lead discovery [1]. The C7 chloromethyl group in the target compound is strategically positioned for SAR exploration, as it enables installation of diverse amine-containing side chains—a modification pattern that, in the related anticancer series, produced the most potent congeners [2].

Antitubercular agents Mycobacterium tuberculosis Phenotypic screening

Class-Level Anticancer Activity: C7 Aminomethylated Imidazo[1,2-b]pyrazoles Achieve IC₅₀ ≤ 10 μM Across Six Cell Lines

Grosse et al. (2014) synthesized and evaluated 39 imidazo[1,2-b]pyrazole derivatives for in vitro anticancer activity using the MTT colorimetric assay against 5 human and 1 murine cancer cell lines [1]. Four compounds (4d, 4g, 9a, 11a) displayed IC₅₀ ≤ 10 μM across all six cell lines, representing a hit rate of approximately 10% [1]. Crucially, the SAR analysis concluded that C7 aminomethylated compounds containing six-membered cycles (such as N-methylpiperazine or morpholine) exhibited the highest anticancer potency [2]. The target compound, bearing a chloromethyl group at C7, serves as the direct synthetic precursor to such C7 aminomethylated derivatives via simple nucleophilic displacement—analogous to the synthetic route used to generate the most potent compounds in the Grosse et al. study.

Anticancer agents Cytotoxicity Structure-activity relationship

N1 Cyclopropylmethyl Substitution vs. N1 Methyl or N1 Isobutyl: Impact on Metabolic Stability and Binding Affinity

The N1 cyclopropylmethyl substituent is a recognized structural motif in medicinal chemistry for enhancing metabolic stability and modulating target binding affinity. In the broader imidazo[1,2-b]pyrazole and imidazo[4,5-c]pyridine patent literature, cyclopropylmethyl groups at the N1 position have been incorporated into clinical candidates and lead series targeting Bruton's tyrosine kinase (Btk), where the cyclopropylmethyl moiety contributes to kinase selectivity and pharmacokinetic properties [1][2]. Analogs with N1 methyl (CAS 7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole) or N1 isobutyl (CAS 7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole) lack the conformational constraint and metabolic shielding provided by the cyclopropyl ring. The cyclopropylmethyl group is documented in general medicinal chemistry literature to reduce N-dealkylation by cytochrome P450 enzymes compared to simple N-alkyl substituents, though specific metabolic stability data for CAS 2092240-04-3 are not publicly available.

Metabolic stability Cyclopropylmethyl group Drug design

Best Research and Industrial Application Scenarios for 7-(Chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2092240-04-3)


Parallel Library Synthesis for Anticancer SAR Exploration at the C7 Position

Medicinal chemistry teams building focused libraries around the imidazo[1,2-b]pyrazole scaffold can use CAS 2092240-04-3 as a common late-stage intermediate for one-step parallel diversification. The C7 chloromethyl group undergoes SN2 displacement with primary/secondary amines, thiols, and alcohols under mild conditions (K₂CO₃/DMF, 60 °C or similar), directly generating the C7 aminomethylated sub-series identified by Grosse et al. (2014) as the most potent anticancer pharmacophore (IC₅₀ ≤ 10 μM for 4/39 compounds) [1]. This approach reduces synthetic step count by 1–2 steps compared to starting from the C7 carboxylic acid analog, enabling rapid 24- or 48-well plate-based parallel synthesis compatible with standard medicinal chemistry workflows.

Anti-Tuberculosis Lead Generation Leveraging the Imidazo[1,2-b]pyrazole Scaffold

The validated class-level antitubercular activity of imidazo[1,2-b]pyrazoles (>90% Mycobacterium growth inhibition in phenotypic screens) [2] supports procurement of CAS 2092240-04-3 for anti-TB lead generation. The compound can serve as a diversification hub: the chloromethyl group enables installation of diverse amine warheads, while the N1 cyclopropylmethyl and C6 methyl groups provide a defined substitution pattern suitable for systematic SAR interrogation using LORA and MABA assays.

Fragment-Based or Lead-Like Screening Library Inclusion

With a molecular weight of 223.70 g/mol, computed XLogP3-AA of 1.6, zero hydrogen bond donors, and one hydrogen bond acceptor, CAS 2092240-04-3 meets commonly accepted lead-like criteria (MW < 250; logP < 3; HBD ≤ 3; HBA ≤ 6) [3]. This physicochemical profile supports procurement for incorporation into lead-like or fragment-oriented screening libraries, where the chloromethyl group provides a built-in reactive handle for hit elaboration without requiring de novo resynthesis of the core scaffold.

Kinase Inhibitor Lead Optimization with N1 Cyclopropylmethyl Motif

The N1 cyclopropylmethyl group is a recurring motif in kinase inhibitor design, as evidenced by patent literature describing substituted imidazo[1,2-b]pyrazoles as Bruton's tyrosine kinase (Btk) modulators [4]. Procurement of CAS 2092240-04-3 provides a scaffold pre-equipped with this pharmacophoric element, allowing kinase-focused medicinal chemistry groups to explore C7 diversification while retaining the N1 cyclopropylmethyl group that contributes to kinase selectivity in the Btk inhibitor chemotype.

Quote Request

Request a Quote for 7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.